![molecular formula C15H15N7 B6521174 N-[2-(1H-indol-1-yl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 896369-86-1](/img/structure/B6521174.png)
N-[2-(1H-indol-1-yl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
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Overview
Description
“N-[2-(1H-indol-1-yl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine” is a triazolopyrimidine that bears an amino substituent at position 7 . It has been found to efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .
Synthesis Analysis
The synthesis of this compound involves a one-pot, three-component Fischer indolisation–N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .
Chemical Reactions Analysis
The title compound was obtained in high yield in the reaction between tryptamine and naproxen . The newly synthesized naproxen derivative was fully analyzed and characterized via 1 H, 13 C-NMR, UV, IR, and mass spectral data .
Physical And Chemical Properties Analysis
The title compound is a white solid with a melting point of 114–115 °C .
Scientific Research Applications
Antiviral Activity
Indole derivatives have been investigated for their antiviral properties. Notably, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus. Among these, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited promising results . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed potent antiviral effects against Coxsackie B4 virus .
Anti-Inflammatory and Anti-Bacterial Properties
Indole-1,2,4-oxadiazole core-based derivatives have been investigated for their anti-inflammatory and anti-bacterial effects. While originally explored for these properties, they also exhibit α-glucosidase inhibition, highlighting their multifaceted potential .
Plant Hormone Analog
Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants. The indole nucleus plays a crucial role in this context, making compounds like our subject of interest relevant to plant biology .
Potential Therapeutic Applications
Given the diverse biological activities associated with indole derivatives, including antioxidant, antimicrobial, and antitubercular effects, further exploration of N-[2-(1H-indol-1-yl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is warranted. Its unique structure may hold untapped therapeutic possibilities .
Combination Therapy
Interestingly, a combination of three drugs, including naproxen, has been successfully used to treat patients hospitalized for influenza A (H3N2) infection. While not directly related to our compound, this highlights the importance of exploring synergistic effects in therapeutic interventions .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could affect multiple biochemical pathways
Pharmacokinetics
The synthesis of this compound is known to be rapid, operationally straightforward, and generally high yielding
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could have a variety of molecular and cellular effects
Action Environment
It is known that the synthesis of this compound is rapid and operationally straightforward , suggesting that it could potentially be stable under a variety of environmental conditions
properties
IUPAC Name |
N-(2-indol-1-ylethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7/c1-21-15-13(19-20-21)14(17-10-18-15)16-7-9-22-8-6-11-4-2-3-5-12(11)22/h2-6,8,10H,7,9H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCCCKXEZGCRKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2N=N1)NCCN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-indol-1-yl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
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